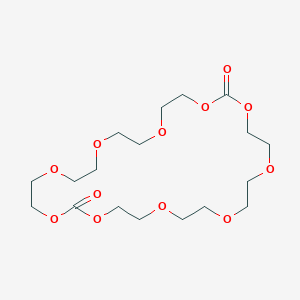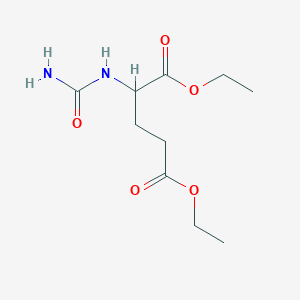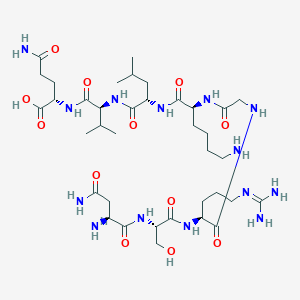
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione is a complex organic compound with the molecular formula C18H36O10 It is characterized by a large ring structure containing multiple ether and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione typically involves the cyclization of linear precursors containing ether and ketone groups. One common method involves the use of a high-dilution technique to promote intramolecular cyclization over intermolecular reactions. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Lewis acids like boron trifluoride etherate (BF3·OEt2) or strong bases like sodium hydride (NaH).
Temperature: Reactions are usually carried out at low temperatures (-78°C to 0°C) to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ether linkages can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated ethers.
Applications De Recherche Scientifique
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex macrocyclic compounds and polymers.
Biology: Investigated for its potential as a molecular scaffold in drug design and delivery systems.
Medicine: Explored for its ability to form stable complexes with metal ions, which can be used in diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of advanced materials with unique mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione involves its ability to interact with various molecular targets through its ether and ketone functional groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence biological pathways and processes. The compound’s large ring structure allows it to act as a molecular scaffold, facilitating the binding of other molecules and enhancing their stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crown Ethers: Compounds like 18-crown-6 and 15-crown-5, which also contain multiple ether linkages and are known for their ability to complex with metal ions.
Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes with various guest molecules.
Macrocyclic Ketones: Compounds with large ring structures containing ketone groups, similar to 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione.
Uniqueness
This compound is unique due to its combination of ether and ketone functional groups within a large ring structure. This combination provides it with distinct chemical reactivity and the ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
879488-47-8 |
|---|---|
Formule moléculaire |
C18H32O12 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
1,3,6,9,12,15,17,20,23,26-decaoxacyclooctacosane-2,16-dione |
InChI |
InChI=1S/C18H32O12/c19-17-27-13-9-23-5-1-21-2-6-24-10-14-28-18(20)30-16-12-26-8-4-22-3-7-25-11-15-29-17/h1-16H2 |
Clé InChI |
HPVWTUQOGNDMGC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(=O)OCCOCCOCCOCCOC(=O)OCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)
![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)

![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)

![Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-](/img/structure/B12597076.png)
![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)


